molecular formula C29H28N6O4S B2631984 N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1173733-93-1

N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No. B2631984
CAS RN: 1173733-93-1
M. Wt: 556.64
InChI Key: CLBLUMGDQCCFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C29H28N6O4S and its molecular weight is 556.64. The purity is usually 95%.
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Scientific Research Applications

Adrenoceptor Antagonists and Antihypertensive Agents

Quinazoline derivatives have been synthesized and evaluated as alpha 1-adrenoceptor antagonists, showing significant potential as antihypertensive agents. Such compounds, with phenylpiperazine side chains, display high binding affinity for alpha 1-adrenoceptors, indicating a promising avenue for the development of new antihypertensive drugs (Chern et al., 1993).

Antiulcer Activity

The antiulcer activity of quinazoline derivatives has also been explored, with some compounds demonstrating higher efficacy than omeprazole in rat models. This suggests their potential for development into new therapeutic agents for treating ulcers (Patil et al., 2010).

Antimicrobial Agents

A series of N-substituted quinazolinone derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities. These studies highlight the antimicrobial potential of quinazolinone derivatives, offering a basis for further research into new antimicrobial agents (Baviskar et al., 2013).

Anticancer Activity

Quinazoline and imidazoquinazoline derivatives have been investigated for their anticancer properties, with some compounds showing significant activity against a variety of cancer cell lines. This research demonstrates the potential of these compounds in the development of new anticancer therapies (Kovalenko et al., 2012).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O4S/c36-25(30-18-21-9-6-16-39-21)19-40-29-32-23-11-5-4-10-22(23)27-31-24(28(38)35(27)29)17-26(37)34-14-12-33(13-15-34)20-7-2-1-3-8-20/h1-11,16,24H,12-15,17-19H2,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBLUMGDQCCFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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